5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising an isoxazole ring, a pyrazole ring, and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.
Scientific Research Applications
5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like nicotinamide phosphoribosyltransferase (nampt) which plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s suggested that similar compounds may interact with their targets through strong h-bonding interactions between nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been found to influence the nad+ salvage pathway, a crucial biochemical pathway involved in metabolism and aging .
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another compound with a pyrazole ring, used in various chemical applications.
Uniqueness
5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of isoxazole, pyrazole, and pyridine rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-6-13(19-22-10)15(21)17-7-11-4-3-5-16-14(11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGROYVJLPAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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